molecular formula C14H12ClNO4 B565262 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene CAS No. 1217090-10-2

1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene

Cat. No.: B565262
CAS No.: 1217090-10-2
M. Wt: 293.703
InChI Key: GTQINDYWEMGIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene can be synthesized through a multi-step process involving the chlorination of toluene, followed by nitration and methoxylation reactions . The general synthetic route is as follows:

    Chlorination: Toluene is chlorinated to form 1-chloro-2-methylbenzene.

    Nitration: The chlorinated product undergoes nitration to introduce the nitro group.

    Methoxylation: The nitro-chlorinated product is then methoxylated to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity . The use of catalysts and controlled reaction environments are common to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as halogens and Lewis acids are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include various substituted derivatives depending on the substituent introduced.

    Reduction: The major product is the corresponding aniline derivative.

    Oxidation: The major product is the corresponding benzoic acid derivative.

Properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c1-9-7-10(15)3-5-13(9)20-14-6-4-11(19-2)8-12(14)16(17)18/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQINDYWEMGIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700711
Record name 1-(4-Chloro-2-methylphenoxy)-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217090-10-2
Record name 1-(4-Chloro-2-methylphenoxy)-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.